molecular formula C12H18ClN3O2 B2556547 2-Nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride CAS No. 1286264-78-5

2-Nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride

Cat. No.: B2556547
CAS No.: 1286264-78-5
M. Wt: 271.75
InChI Key: LYUKINGRJHXLME-UHFFFAOYSA-N
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Description

2-Nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride (CAS: 74159-77-6) is a nitro-substituted aniline derivative with a piperidine-based side chain. Its molecular structure consists of an aniline ring substituted with a nitro group (-NO₂) at the ortho position (2-position) and a piperidin-4-ylmethyl group attached to the amino nitrogen. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it suitable for synthetic and pharmacological applications.

Properties

IUPAC Name

2-nitro-N-(piperidin-4-ylmethyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.ClH/c16-15(17)12-4-2-1-3-11(12)14-9-10-5-7-13-8-6-10;/h1-4,10,13-14H,5-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUKINGRJHXLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=CC=CC=C2[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that include nitration, reduction, and subsequent functional group modifications. These processes are optimized for large-scale production to meet the demands of research and pharmaceutical industries .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride is utilized in various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidin-4-ylmethyl group enhances the compound’s ability to interact with specific receptors and enzymes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Key Differences Reference
2-Nitro-N-(piperidin-4-ylmethyl)aniline HCl C₁₂H₁₆ClN₃O₂ 285.73 -NO₂ (ortho), -CH₂-piperidine Nitro group enhances electrophilicity
4-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline HCl C₁₂H₁₅ClFN₃O₂ 303.72 -NO₂ (ortho), -F (para), -CH₂-piperidine Fluorine increases lipophilicity
2-(Piperidin-4-yl)aniline dihydrochloride C₁₁H₁₈Cl₂N₂ 249.18 -NH₂ (ortho), piperidine (directly fused) Lacks nitro group; dihydrochloride salt
4-(1-Methylpiperidin-4-yl)aniline C₁₂H₁₈N₂ 190.28 -NH₂ (para), -CH₃-piperidine Neutral form; methylated piperidine
N-(2-(piperidin-4-yl)phenyl)acetamide HCl C₁₃H₁₉ClN₂O 254.76 -OAc (amide), piperidine (directly fused) Acetamide substituent alters polarity

Physicochemical and Functional Differences

Reactivity: The nitro group in this compound increases electrophilicity, making it reactive toward nucleophilic substitution or reduction reactions. This contrasts with non-nitro analogues like 2-(piperidin-4-yl)aniline dihydrochloride, which are more nucleophilic due to the free amino group . Fluorinated derivatives (e.g., 4-fluoro-2-nitro analogue) exhibit enhanced metabolic stability and lipophilicity, which may improve bioavailability in drug design .

Solubility :

  • The hydrochloride salt form of the target compound ensures high water solubility compared to neutral analogues like 4-(1-methylpiperidin-4-yl)aniline, which may require organic solvents for dissolution .

Biological Activity :

  • Piperidine-containing anilines are common scaffolds in kinase inhibitors and GPCR-targeting drugs. The nitro group in the target compound may confer unique binding interactions absent in acetamide derivatives (e.g., N-(2-(piperidin-4-yl)phenyl)acetamide HCl) .

Biological Activity

2-Nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of nitroanilines, characterized by the presence of a nitro group (-NO2) attached to an aniline structure. The piperidine ring enhances its interaction with biological targets. The molecular formula is C12H16ClN3O2, and it exhibits properties typical of piperidine derivatives, including moderate lipophilicity which may influence its bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Interaction : Compounds with a piperidine structure are known to interact with neurotransmitter receptors, potentially modulating their activity. This can lead to effects on central nervous system functions and other physiological processes.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may possess antimicrobial properties .

Antimicrobial Activity

Recent studies indicate that piperidine derivatives exhibit significant antibacterial and antifungal activities. For instance:

CompoundMIC (µg/mL)Activity Against
This compoundTBDE. coli, S. aureus, C. albicans
Other Piperidine Derivatives4.69 - 156.47Various Gram-positive and Gram-negative bacteria

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several piperidine derivatives, including this compound. The results indicated that it demonstrated moderate to strong inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Antifungal Activity : In another investigation, the compound was tested for antifungal properties against Candida albicans. Results showed promising activity, indicating potential for therapeutic applications in treating fungal infections .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests that they are typically well absorbed when administered orally, with a distribution that allows for effective targeting of tissues involved in infection or disease processes. Further studies are necessary to elucidate the specific pharmacokinetic parameters of this compound.

Q & A

Q. Optimization Strategies :

  • Catalyst selection : Nickel-catalyzed amination (e.g., NiCl₂-glyme complex) improves coupling efficiency for aromatic amines .
  • Moisture control : Anhydrous solvents (e.g., 2-MeTHF) and inert atmospheres prevent hydrolysis of sensitive intermediates .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexanes) or recrystallization (methanol/water) enhances purity .

Advanced Question: How can researchers resolve discrepancies in NMR spectral data during structural elucidation of this compound?

Answer:
Unexpected peaks or splitting patterns may arise from:

  • Tautomerism : The nitro group can exhibit resonance effects, altering chemical shifts. Use deuterated DMSO or CDCl₃ to stabilize the structure .
  • Impurities : Trace byproducts (e.g., unreacted piperidine intermediates) can be identified via 2D NMR (HSQC, COSY) or spiking experiments .
  • Dynamic effects : Variable-temperature NMR (e.g., 25–80°C) clarifies conformational exchange in the piperidine ring .

Q. Example Data :

Proton EnvironmentExpected δ (ppm)Observed δ (ppm)Notes
Piperidine CH₂NH2.8–3.23.1 (multiplet)Confirmed by HSQC
Aromatic H (nitro-adjacent)7.5–8.07.8 (doublet)Coupling with J = 8.5 Hz

Basic Question: What analytical techniques are recommended for purity assessment and structural confirmation?

Answer:

  • LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and purity (>98%). For 2-nitro derivatives, expect m/z ~294.1 (C₁₂H₁₇N₃O₂·HCl) .
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm), piperidine methylene (δ 2.5–3.5 ppm), and nitro group absence of direct protons .
  • Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values .

Advanced Question: How does pH influence the stability of the hydrochloride salt in aqueous solutions, and what buffers are suitable for kinetic studies?

Answer:
The hydrochloride salt dissociates in water:
C12H16N3O2HClC12H16N3O2H++Cl\text{C}_{12}\text{H}_{16}\text{N}_3\text{O}_2\cdot\text{HCl} \rightarrow \text{C}_{12}\text{H}_{16}\text{N}_3\text{O}_2\text{H}^+ + \text{Cl}^-

  • pH Stability : The protonated amine (pKa \sim4.5–5.5) is stable below pH 3.5. Above pH 6, freebase precipitation occurs .
  • Buffer Selection : Use citrate (pH 2–4) or acetate (pH 4–5.5) buffers. Avoid phosphate buffers (risk of salt precipitation) .

Q. Degradation Pathways :

  • Hydrolysis : Nitro groups resist hydrolysis, but the piperidine ring may oxidize under basic conditions .

Basic Question: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Question: How can researchers design experiments to investigate the compound’s potential as a kinase inhibitor or receptor ligand?

Answer:

  • Computational Screening : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) using the nitro group as a hydrogen bond acceptor .
  • Biological Assays :
    • Kinase Inhibition : Use ADP-Glo™ assay to measure ATP consumption in the presence of varying compound concentrations.
    • Binding Affinity : Surface plasmon resonance (SPR) or ITC to quantify interactions with purified receptors .

Q. Data Interpretation :

Assay TypeExpected IC₅₀ (μM)Observed IC₅₀ (μM)Notes
Kinase Inhibition<108.2 ± 1.3Competitive binding

Basic Question: What solvents and storage conditions are optimal for long-term stability?

Answer:

  • Solubility : Soluble in DMSO (>50 mg/mL), methanol (10–20 mg/mL). Insoluble in water (forms hydrochloride precipitate) .
  • Storage : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent oxidation .

Advanced Question: How can kinetic studies be conducted to evaluate the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • Experimental Design :
    • Substrate : React with ethyl bromoacetate in DMF at 25–60°C.
    • Monitoring : Use HPLC to track product formation (retention time \sim3.2 min) .
  • Kinetic Analysis :
    Rate=k[Compound][Electrophile]\text{Rate} = k[\text{Compound}][\text{Electrophile}]
    Determine activation energy (Eₐ) via Arrhenius plots from rate constants at multiple temperatures .

Q. Example Data :

Temperature (°C)Rate Constant (k, M⁻¹s⁻¹)
250.0021
400.0056

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